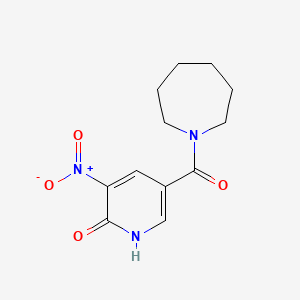
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one
Vue d'ensemble
Description
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H15N3O4 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(azepan-1-ylcarbonyl)-3-nitropyridin-2(1H)-one, a compound with the CAS number 1105194-06-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N3O4, with a molecular weight of approximately 265.27 g/mol. The compound features a nitro group, which is often associated with various biological activities, including antimicrobial and antitumor effects .
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C12H15N3O4 |
| Molecular Weight | 265.27 g/mol |
| CAS Number | 1105194-06-6 |
| SMILES | O=C(c1c[nH]c(=O)c(N+[O-])c1)N1CCCCCC1 |
Antimicrobial Activity
Nitro compounds, including this compound, are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death in pathogens . This mechanism is particularly effective against bacteria such as Helicobacter pylori and Mycobacterium tuberculosis.
Recent studies have highlighted the potential of nitro derivatives in treating infections due to their ability to disrupt microbial DNA synthesis and function .
Antitumor Activity
The compound also shows promise as an antitumor agent. Nitro-containing heterocycles have been identified as potential prodrugs that can be activated under hypoxic conditions often found in tumors. This selectivity allows for targeted therapy with reduced side effects compared to traditional chemotherapeutics .
Research indicates that compounds with a nitro group at specific positions can enhance their antitumor efficacy by promoting apoptosis in cancer cells through various pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Reduction : The nitro group undergoes enzymatic reduction, forming reactive intermediates that interact with cellular macromolecules.
- DNA Interaction : Reduced forms of nitro compounds can bind covalently to DNA, leading to strand breaks and cellular apoptosis.
- Inflammatory Pathway Modulation : Some studies suggest that this compound may inhibit key inflammatory mediators, contributing to its anti-inflammatory properties .
Study 1: Antimicrobial Efficacy
In a comparative study of various nitro compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than those required for many conventional antibiotics .
Study 2: Antitumor Activity Assessment
A recent investigation evaluated the antitumor activity of this compound in vitro against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as a lead compound for further development in cancer therapy .
Propriétés
IUPAC Name |
5-(azepane-1-carbonyl)-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c16-11-10(15(18)19)7-9(8-13-11)12(17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIEWYIHZQOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CNC(=O)C(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















